[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate
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Description
[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C22H13F3N2O3 and its molecular weight is 410.352. The purity is usually 95%.
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Biological Activity
The compound [(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate is an indole derivative characterized by its unique structural configuration, which includes an indole moiety and a trifluoromethyl benzoate group. This compound is of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of the compound is C18H14F3N2O3. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with trifluoromethyl groups. For instance, a study demonstrated that derivatives containing trifluoromethyl moieties exhibited significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial properties .
Antitumor Activity
The compound has also been evaluated for its anticancer properties . Research indicates that indole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro, particularly in 2D cell culture assays compared to 3D models .
Case Studies
- Antimicrobial Evaluation : A study assessed the effectiveness of several indole derivatives against MRSA. The results indicated that those with trifluoromethyl substitutions had enhanced activity, with one compound achieving an MIC of 0.5 µg/mL against MRSA .
- Antitumor Effects : In a comparative study of various synthesized compounds, those with similar structures to this compound demonstrated IC50 values ranging from 5 to 10 µM against multiple cancer cell lines, suggesting significant potential for further development as anticancer agents .
Research Findings Summary Table
Property | Findings |
---|---|
Antimicrobial Activity | Effective against S. aureus and MRSA |
MIC | As low as 0.5 µg/mL |
Antitumor Activity | IC50 values between 5 - 10 µM |
Cell Lines Tested | Various cancer cell lines |
Properties
IUPAC Name |
[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-22(24,25)15-8-6-7-14(13-15)21(29)30-26-19-17-11-4-5-12-18(17)27(20(19)28)16-9-2-1-3-10-16/h1-13H/b26-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQVCWRDSBFQEF-LGUFXXKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC(=CC=C4)C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N\OC(=O)C4=CC(=CC=C4)C(F)(F)F)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.